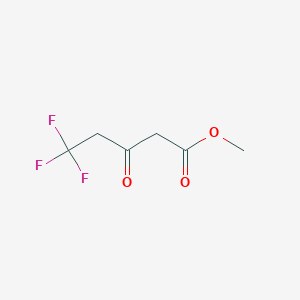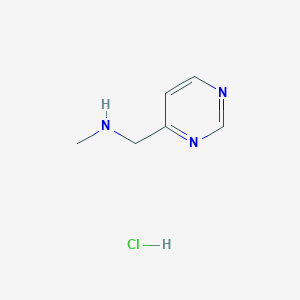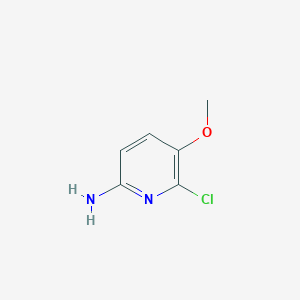
3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, or CEPTP, is an organic compound that has been studied for its potential applications in the fields of biochemistry, physiology, and pharmaceuticals. CEPTP is an aromatic heterocyclic compound that is composed of a nitrogen atom surrounded by three halogen atoms and three trifluoromethyl groups. It has been studied for its potential to act as a ligand or receptor in various biochemical pathways, as well as its potential as a drug target for various diseases.
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
One significant area of application for 3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine and related compounds is in the field of organic synthesis, where they serve as intermediates or catalysts. For instance, hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of complex organic molecules such as 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors in the pharmaceutical and medicinal industries due to their broad synthetic applications and bioavailability. These catalysts are essential for facilitating various synthetic pathways, enabling the development of structurally diverse and biologically active compounds (Parmar, Vala, & Patel, 2023).
Heterocyclic Chemistry
Pyridine derivatives, such as this compound, play a pivotal role in heterocyclic chemistry due to their diverse biological activities and structural versatility. These compounds are fundamental in developing a wide array of pharmaceuticals and agrochemicals. The chemistry and properties of pyridine and its complexes, including their synthesis, structural characterization, and biological applications, are extensively studied to explore their potential in various therapeutic and analytical applications. For example, pyridine-based heterocycles have been investigated for their anticancer, antibacterial, and chemosensing properties, showcasing the broad applicability of these compounds in medicinal and analytical chemistry (Boča, Jameson, & Linert, 2011).
Environmental and Toxicological Studies
Although the request specified excluding information related to drug use, dosage, and side effects, it's worth noting that compounds similar to this compound, especially those involving chloro and trifluoromethyl groups, are often scrutinized in environmental and toxicological studies. For example, research into chlorpyrifos and cypermethrin has shown that these compounds can cause developmental defects and lung damage in animal models, highlighting the importance of understanding the environmental and health impacts of such chemicals (Shaikh & Sethi, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-2-(2-ethylpiperidin-1-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2/c1-2-10-5-3-4-6-19(10)12-11(14)7-9(8-18-12)13(15,16)17/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZMEEDJAFVTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-indoline](/img/structure/B1423894.png)
![3-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1423897.png)
![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)
![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)

